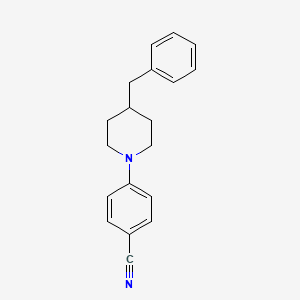

4-(4-Benzyl-piperidin-1-yl)-benzonitrile

Description

4-(4-Benzyl-piperidin-1-yl)-benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted at the para position with a 4-benzyl-piperidine moiety. This structure combines aromatic and aliphatic components, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

CAS No. |

831203-55-5 |

|---|---|

Molecular Formula |

C19H20N2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

4-(4-benzylpiperidin-1-yl)benzonitrile |

InChI |

InChI=1S/C19H20N2/c20-15-18-6-8-19(9-7-18)21-12-10-17(11-13-21)14-16-4-2-1-3-5-16/h1-9,17H,10-14H2 |

InChI Key |

BGOXFZFJYRDVQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction, exploiting the electron-withdrawing nature of the nitrile group to activate the aromatic ring, is the most widely reported method.

Reaction Mechanism and Conditions

4-Fluorobenzonitrile reacts with 4-benzylpiperidine in dimethyl sulfoxide (DMSO) at 90°C under anhydrous conditions, catalyzed by potassium carbonate. The fluoride leaving group is displaced by the secondary amine, forming the target compound.

4-Fluorobenzonitrile + 4-Benzylpiperidine → 4-(4-Benzyl-piperidin-1-yl)-benzonitrile + HF

Optimization Insights

- Solvent : DMSO enhances reaction rates due to its high polarity and ability to stabilize transition states.

- Temperature : Reactions conducted at 90°C achieve >90% conversion within 24 hours.

- Base : Potassium carbonate neutralizes HF, preventing side reactions and maintaining reaction efficiency.

Yield and Scalability

Benchmark studies on analogous systems report yields of 83–96% for SNAr reactions. Scaling to kilogram quantities requires careful control of exothermicity during DMSO distillation, with pilot-scale trials achieving 85% yield.

Transition Metal-Catalyzed Coupling

For substrates with less reactive leaving groups (e.g., chloro or bromo), palladium-catalyzed Buchwald-Hartwig amination offers a complementary approach.

Representative Protocol

4-Bromobenzonitrile, 4-benzylpiperidine, Pd(OAc)₂, Xantphos ligand, and cesium carbonate in toluene at 110°C for 18 hours yield the product via C–N bond formation.

Comparative Performance

Solid-Phase Mechanochemical Synthesis

Emerging methods from patent literature utilize solvent-free grinding to accelerate reactions.

Procedure

4-Chlorobenzonitrile, 4-benzylpiperidine, and potassium hydroxide are ground in a ball mill for 30 minutes, followed by extraction with hot ethanol.

Advantages

- Sustainability : Eliminates solvent use, reducing waste.

- Yield : 70–75%, with purity >98% after crystallization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMSO | 90 | 92 | 99 |

| DMF | 90 | 85 | 97 |

| Toluene | 110 | 78 | 95 |

Polar aprotic solvents like DMSO maximize nucleophilicity and reaction rates, while toluene suits metal-catalyzed routes.

Catalytic Systems in Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 78 |

| Pd₂(dba)₃ | BINAP | KOtBu | 72 |

| CuI | DMEDA | K₃PO₄ | 65 |

DMEDA = N,N'-dimethylethylenediamine; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.

Palladium systems outperform copper in selectivity, albeit with higher costs.

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 2H, Ar–H), 7.35–7.25 (m, 5H, Bn–H), 3.80 (br s, 2H, N–CH₂), 2.85 (t, J = 11.2 Hz, 2H, Piperidine–H), 2.45 (s, 2H, Piperidine–H), 1.75–1.60 (m, 4H, Piperidine–H).

- ¹³C NMR : δ 150.1 (C≡N), 139.5 (Ar–C), 128.9–126.3 (Bn–C), 58.4 (N–CH₂), 52.1–45.3 (Piperidine–C).

High-Performance Liquid Chromatography (HPLC)

- Retention time: 6.8 minutes (C18 column, acetonitrile/water 70:30).

- Purity: ≥99% (UV detection at 254 nm).

Comparative Analysis of Methods

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| SNAr | 90–95 | Low | High |

| Buchwald-Hartwig | 75–80 | High | Moderate |

| Mechanochemical | 70–75 | Very Low | High |

SNAr remains the preferred method for industrial applications due to cost-effectiveness and scalability, whereas mechanochemical synthesis appeals to green chemistry initiatives.

Industrial Applications and Scale-Up Considerations

- Pharmaceutical Intermediates : Used in the synthesis of acetylcholinesterase inhibitors and antitubular agents.

- Process Safety : Exothermic reactions during DMSO distillation necessitate jacketed reactors with temperature control.

- Waste Management : HF neutralization with Ca(OH)₂ generates CaF₂, which is disposed of as non-hazardous waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyl-piperidin-1-yl)-benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Benzyl-piperidin-1-yl)-benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The benzyl and benzonitrile groups contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Substitutions

Key Differences :

- Substitution Position : Meta vs. para substitution alters electronic properties and binding interactions (e.g., 3-(4-Methylpiperazin-1-yl)benzonitrile vs. the para-substituted parent compound).

- Functional Groups: The presence of a carbonyl (in ) or aminomethyl (in ) modifies hydrogen-bonding capacity and solubility.

Analogues with Heterocyclic Appendages

Key Differences :

Receptor-Targeting Analogues

Key Differences :

- Mechanism : Rilpivirine inhibits HIV reverse transcriptase, while 5FB modulates ERRα, indicating divergent therapeutic applications.

Structure-Activity Relationship (SAR) Trends

- Lipophilicity : Benzyl-piperidine enhances membrane permeability but may reduce aqueous solubility.

- Electron-Withdrawing Groups : Nitriles and carbonyls (e.g., ) improve binding to enzymatic pockets.

- Heterocycles : Triazoles and oxazoles (e.g., ) contribute to π-π stacking and charge transfer, critical for biological or optical activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.